Methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate
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Overview
Description
Methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate typically involves the condensation of thiophene derivatives with isocyanides under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions and can be optimized by varying the temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The thiophene ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate: Another thiophene derivative with similar structural features.
Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
Methyl 2-isocyano-3-(thiophen-2-yl)but-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
76203-07-1 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-isocyano-3-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H9NO2S/c1-7(8-5-4-6-14-8)9(11-2)10(12)13-3/h4-6H,1,3H3 |
InChI Key |
DFIMPPQSQUZCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)[N+]#[C-])C1=CC=CS1 |
Origin of Product |
United States |
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